2-(Hydroxymethylidene)-4-methylcyclohexan-1-one

Description

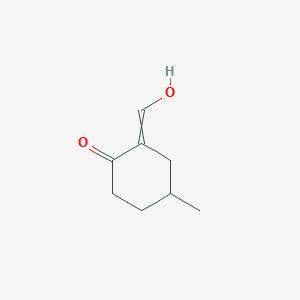

2-(Hydroxymethylidene)-4-methylcyclohexan-1-one is a cyclohexanone derivative characterized by a hydroxymethylidene group at position 2 and a methyl group at position 4 of the cyclohexanone ring. Cyclohexanone derivatives are widely studied for applications in organic synthesis, optoelectronics, and chemosensing due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

2-(hydroxymethylidene)-4-methylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6-2-3-8(10)7(4-6)5-9/h5-6,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABCJGCUWXTIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(=CO)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742409 | |

| Record name | 2-(Hydroxymethylidene)-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62334-20-7 | |

| Record name | 2-(Hydroxymethylidene)-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethylidene)-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of 4-methylcyclohexanone with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the hydroxymethylidene group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethylidene)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to form 4-methylcyclohexanone.

Substitution: The hydroxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 4-methylcyclohexanone-2-carboxylic acid.

Reduction: 4-methylcyclohexanone.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethylidene)-4-methylcyclohexan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethylidene)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The hydroxymethylidene group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Physicochemical and Functional Properties

Table 2: Comparative Functional Data

Electronic and Spectral Characteristics

- Mannich Bases: The β-amino carbonyl structure in the Mannich base () introduces electron-rich regions, as confirmed by ¹H-NMR shifts (e.g., aromatic protons at δ 6.9–7.3 ppm) and FT-IR peaks (C=O stretch at ~1700 cm⁻¹) .

- CM1 Chemosensor : Exhibits a fluorescence emission shift from 480 nm to 520 nm upon Cd²⁺ binding, attributed to chelation-enhanced fluorescence (CHEF) effects .

- 4H-Pyranylidene Chromophores: Display strong intramolecular charge transfer (ICT), with theoretical calculations supporting their high 2PA cross-sections (~600 GM) for nonlinear optical applications .

Biological Activity

2-(Hydroxymethylidene)-4-methylcyclohexan-1-one is a compound of interest due to its potential biological activities, including anti-inflammatory and antioxidant properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a hydroxymethylidene group, which contributes to its reactivity and biological activity. The compound is classified as a ketone, which often plays a significant role in various biological processes.

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits notable anti-inflammatory properties. For instance, research published in the Journal of Organic Chemistry highlighted its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV2 microglial cells. The compound demonstrated an IC50 value of approximately 25 µM, indicating a moderate potency in suppressing inflammation .

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. A study indicated that derivatives of this compound could enhance the body’s antioxidant defenses, thereby reducing cellular damage caused by reactive oxygen species (ROS) .

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection

In a neuroprotective study, this compound was administered to LPS-activated BV2 cells. The results demonstrated significant reductions in inflammatory markers and improved cell viability compared to untreated controls. This suggests potential therapeutic applications for neurodegenerative diseases characterized by inflammation .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. While the compound showed some cytotoxicity, it was notably more effective against specific cancer types, indicating selectivity that could be beneficial for targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.